Cas no 685107-91-9 (N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide)
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide
- N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide
- CHEMBL4999947
- 685107-91-9
- CS-0454873
- 5T-0639
- DTXSID20430688
- N'-hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide, AldrichCPR
- AKOS005070706
- MFCD03617498
- (Z)-N'-hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide
- N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide
- A922992
- J-502645
- (Z)-N'-hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide
-
- MDL: MFCD03617498
- Inchi: 1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11)
- InChI Key: OZNSWYKDCHOUMH-UHFFFAOYSA-N
- SMILES: S1C=CN=C1N1C=CC=C1/C(=N/O)/N
Computed Properties
- Exact Mass: 208.04188206g/mol
- Monoisotopic Mass: 208.04188206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Melting Point: 168-170°C
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM309232-1g |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | 95% | 1g |
$707 | 2021-08-18 | |
| Apollo Scientific | OR15342-500mg |
N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | 500mg |
£228.00 | 2024-07-21 | ||
| Chemenu | CM309232-1g |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | 95% | 1g |
$*** | 2023-05-29 | |
| A2B Chem LLC | AH20352-1mg |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AH20352-5mg |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AH20352-10mg |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | >95% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AH20352-500mg |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | >95% | 500mg |
$556.00 | 2024-04-19 | |
| A2B Chem LLC | AH20352-1g |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | >95% | 1g |
$802.00 | 2024-04-19 | |
| A2B Chem LLC | AH20352-5g |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | >95% | 5g |
$2116.00 | 2024-04-19 | |
| A2B Chem LLC | AH20352-10g |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide |
685107-91-9 | >95% | 10g |
$3890.00 | 2024-04-19 |
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide Suppliers
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide
Introduction to N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide (CAS No. 685107-91-9)
N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 685107-91-9, has garnered attention due to its potential applications in drug development and molecular biology research. The structural framework of this molecule combines a thiazole ring with a pyrrole moiety, linked by a carboximidamide group, which contributes to its diverse chemical reactivity and biological activity.
The thiazole ring is a heterocyclic aromatic compound that plays a crucial role in many biological processes and pharmaceuticals. Its presence in N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide enhances the compound's ability to interact with biological targets, making it a valuable scaffold for medicinal chemistry. The pyrrole group, on the other hand, is known for its nitrogen-rich structure, which can participate in hydrogen bonding and coordinate with metal ions, further expanding its utility in various chemical and biological contexts.
The carboximidamide functional group at the 1-position of the pyrrole ring introduces both hydrophilic and hydrophobic characteristics to the molecule, allowing it to solubilize in both aqueous and organic environments. This property is particularly advantageous for drug design, as it enables the compound to cross biological membranes more efficiently. Additionally, the hydroxyl group at the N'-position adds another layer of reactivity, facilitating further derivatization and modification to tailor its biological properties.
Recent research has highlighted the potential of N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide in various therapeutic areas. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors that are implicated in inflammatory diseases and cancer. The compound's ability to modulate these targets suggests its promise as a lead molecule for developing novel therapeutic agents. Furthermore, its structural features make it a suitable candidate for designing molecules with enhanced bioavailability and reduced toxicity.
In vitro studies have shown that N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide exhibits significant activity against several disease-related targets. For instance, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By targeting COX enzymes, this compound may help reduce inflammation and alleviate symptoms associated with conditions such as arthritis and other chronic inflammatory disorders. Additionally, preliminary data suggest that it may also interact with other inflammatory pathways, offering a multifaceted approach to treating inflammation.
The compound's interaction with cellular pathways has also been explored in detail. Researchers have identified that N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide can modulate signaling pathways involved in cell proliferation and apoptosis. By influencing these pathways, the compound may have potential applications in cancer therapy. Specifically, it has shown promise in preclinical models as an inhibitor of tumor growth and metastasis. These findings underscore the importance of this molecule as a candidate for further development into an anticancer drug.
The synthesis of N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide is another area of active research. Chemists have developed several synthetic routes to produce this compound efficiently and with high yield. These methods often involve multi-step reactions that require careful optimization to ensure purity and scalability. The development of robust synthetic protocols is crucial for advancing research and potential clinical applications of this molecule.
The pharmacokinetic properties of N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide are also being studied to understand how it behaves within the body after administration. These studies aim to determine its absorption, distribution, metabolism, excretion (ADME) profile, which is essential for evaluating its therapeutic potential and safety profile. Preliminary pharmacokinetic data suggest that the compound has favorable properties for oral administration, including good solubility and bioavailability.
The future prospects of N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide are promising, with ongoing research focusing on refining its chemical structure to enhance its biological activity and reduce any potential side effects. Computational modeling techniques are being employed to predict how different modifications will affect the compound's properties, allowing researchers to design more effective derivatives efficiently.
In conclusion, N'-Hydroxy-1-(thiazol-2-yll)-1H-pyrrole}-carbomidarnide (CAS No. <0xE3><0x85><0x885107- 91- 9)} is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing new drugs targeting various diseases. Ongoing studies continue to uncover its therapeutic benefits, and advancements in synthesis and pharmacokinetics will further enhance its utility in medicine. As research progresses, this compound is poised to make meaningful contributions to drug discovery and treatment strategies.
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